AB-PINACA pentanoic acid metabolite

Catalog No.
S820879
CAS No.
1879029-93-2
M.F
C18H24N4O4
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-PINACA pentanoic acid metabolite

CAS Number

1879029-93-2

Product Name

AB-PINACA pentanoic acid metabolite

IUPAC Name

5-[3-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]pentanoic acid

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)

InChI Key

QNEBIXFSJOHXCK-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Synonyms

​3-[[[1-(aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-indazole-1-pentanoic acid​

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O

Analytical Chemistry

  • AB-PINACA pentanoic acid metabolite is a major metabolite of AB-PINACA excreted in urine Source: Sigma-Aldrich: . This makes it a valuable tool for researchers developing methods to detect AB-PINACA use.
  • Researchers can use sophisticated techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify AB-PINACA pentanoic acid metabolite in biological samples Source: Cerilliant: .

Forensic Science

  • The presence of AB-PINACA pentanoic acid metabolite in a urine sample can be used as evidence of AB-PINACA use. This can be helpful in forensic investigations of suspected drug-driving or drug abuse.

AB-PINACA pentanoic acid metabolite is a significant urinary metabolite derived from the synthetic cannabinoid AB-PINACA. This compound is recognized for its role in the metabolic pathway of AB-PINACA, where it is primarily formed through hydrolysis reactions. The chemical structure of AB-PINACA pentanoic acid metabolite is represented by the formula C₁₈H₂₄N₄O₄, with a molecular weight of approximately 360.41 g/mol .

The metabolism of AB-PINACA involves several key reactions:

  • Hydrolysis: The primary pathway for AB-PINACA involves hydrolytic cleavage, resulting in the formation of AB-PINACA pentanoic acid. This reaction leads to the release of the pentanoic acid moiety from the parent compound .
  • Oxidation: Further oxidation can occur, producing additional metabolites such as hydroxylated forms and carboxylic acids. These transformations are essential for understanding the complete metabolic profile of AB-PINACA .
  • Glucuronidation: Some metabolites undergo glucuronidation, which enhances their solubility and facilitates excretion .

The synthesis of AB-PINACA pentanoic acid metabolite can be achieved through several pathways:

  • Metabolic Synthesis: As a metabolite, it is primarily synthesized in vivo from AB-PINACA via enzymatic hydrolysis.
  • Chemical Synthesis: Laboratory synthesis may involve starting from AB-PINACA and applying hydrolytic conditions to yield the pentanoic acid derivative. This can be performed using various reagents and solvents under controlled conditions .

AB-PINACA pentanoic acid metabolite is utilized in various fields:

  • Forensic Toxicology: It serves as a biomarker for detecting synthetic cannabinoid use in urine samples, aiding in toxicological screenings and legal investigations .
  • Clinical Research: Understanding its metabolic pathways can help in assessing the risks associated with synthetic cannabinoids and their metabolites.
  • Analytical Chemistry: Used as a reference standard in laboratory settings for developing analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .

Several compounds share structural and functional similarities with AB-PINACA pentanoic acid metabolite. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
5F-AB-PINACAC₁₉H₂₅F₂N₄O₄Contains fluorine; produces different metabolites
ADB-PINACAC₁₈H₂₄N₄O₃Lacks pentanoic acid moiety; different metabolic profile
THC (Tetrahydrocannabinol)C₂₁H₂₉O₂Naturally occurring cannabinoid; distinct effects

AB-PINACA pentanoic acid metabolite stands out due to its specific metabolic pathway and its role as a primary urinary metabolite of AB-PINACA, which has been implicated in severe toxic effects associated with synthetic cannabinoid use .

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

360.17975526 g/mol

Monoisotopic Mass

360.17975526 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-04-14
1.Uchiyama, N.,Matsuda, S.,Wakana, D., et al. New cannabimimetic indazole derivatives, N-(1-amino-3methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

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